molecular formula C21H21N3OS B12588474 N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

Cat. No.: B12588474
M. Wt: 363.5 g/mol
InChI Key: SVPRNDQKPKAHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the quinazoline core .

Scientific Research Applications

N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide stands out due to its unique combination of a quinazoline core with a cyclopropyl group and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

N-cyclopropyl-2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C21H21N3OS/c1-2-14-8-11-18-17(12-14)21(26-13-19(25)22-16-9-10-16)24-20(23-18)15-6-4-3-5-7-15/h3-8,11-12,16H,2,9-10,13H2,1H3,(H,22,25)

InChI Key

SVPRNDQKPKAHDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=CC=C4

Origin of Product

United States

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